molecular formula C8H11ClN2O B2940327 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde CAS No. 1305799-79-4

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2940327
CAS No.: 1305799-79-4
M. Wt: 186.64
InChI Key: JPQNHVPZVCNMPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Synthesis Analysis

The synthesis of 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was carried out by the treatment of 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine . 3-Alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles were formed as a result of the elimination of HCl from the corresponding 3-(α-chloroalkyl)-1H-pyrazoles in DMF at 150°C .


Molecular Structure Analysis

The crystal structure of this compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .


Chemical Reactions Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, 3-Methyl-1H-Pyrazole-4-Carbaldehyde, include a density of 1.238±0.06 g/cm3 (Predicted), melting point of 107-108.5°C, boiling point of 295.9±20.0 °C (Predicted), flash point of 137.2°C, and vapor pressure of 0.00148mmHg at 25°C .

Advantages and Limitations for Lab Experiments

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It is also relatively inexpensive, making it a viable option for use in large-scale experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are a number of future directions for research on 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde. One area of research is the development of new drugs based on this compound for the treatment of pain, inflammation, and cancer. Another area of research is the study of the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles. Additionally, this compound may have potential applications in agriculture and material science, which warrant further investigation.

Synthesis Methods

The synthesis of 5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde involves the reaction of 5-chloro-3-methyl-1-propyl-1H-pyrazole with 4-formylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it a viable compound for various applications.

Scientific Research Applications

5-Chloro-3-methyl-1-propyl-1H-pyrazole-4-carbaldehyde has been studied extensively for its potential applications in medicine. It has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been studied for its potential use as an anti-cancer agent. It has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new cancer therapies.

Safety and Hazards

When handling this compound, it is recommended to avoid skin contact and inhalation, and to avoid contact with eyes and ingestion . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

Properties

IUPAC Name

5-chloro-3-methyl-1-propylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O/c1-3-4-11-8(9)7(5-12)6(2)10-11/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQNHVPZVCNMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.